Structural & Lipophilic Property Comparison
A key differentiator for (E)-(4-Butylstyryl)boronic acid is its unique structural profile, which combines an alkenylboronic acid group with a lipophilic butyl chain. This contrasts with (E)-styrylboronic acid (CAS 6783-05-7), which lacks the butyl group, and 4-butylphenylboronic acid (CAS 145240-28-4), which lacks the styryl alkenyl moiety. The presence of both the *E*-configured alkenyl linker and the para-butyl chain confers a distinct combination of electronic properties and lipophilicity that can influence reaction outcomes and biological activity in synthesized target molecules [1]. For instance, in the context of 5,6-dehydrokawain analogs, the 4-butylstyryl derivative (compound 21) demonstrated significant osteogenic induction at 10 µM, while the SAR study indicated that alkylation of the para position of the aromatic ring promotes this activity [2].
| Evidence Dimension | Structural and Lipophilic Profile |
|---|---|
| Target Compound Data | C12H17BO2; Molecular Weight: 204.07 g/mol; Topological Polar Surface Area: 40.5 Ų; Rotatable Bonds: 5 [1] |
| Comparator Or Baseline | (E)-Styrylboronic acid (C8H9BO2, MW 147.97) and 4-Butylphenylboronic acid (C10H15BO2, MW 178.04) |
| Quantified Difference | Target compound has a higher molecular weight (+56.10 vs. (E)-styrylboronic acid, +26.03 vs. 4-butylphenylboronic acid) and increased lipophilicity due to the combined butyl and styryl groups. Rotatable bond count is 5 compared to 2 for (E)-styrylboronic acid and 3 for 4-butylphenylboronic acid [1]. |
| Conditions | In silico computed physicochemical properties (PubChem, vendor datasheets) and structure-activity relationship (SAR) analysis from osteogenic inducer study [1][2]. |
Why This Matters
The structural difference directly impacts the compound's solubility, membrane permeability, and its ability to confer desired properties (e.g., biological activity, material processability) to the final product.
- [1] PubChem. Compound Summary for CID 53216588, [(1E)-2-(4-Butylphenyl)ethenyl]boronic acid. View Source
- [2] Kumagai M, Nishikawa K, Mishima T, Yoshida I, Ide M, Koizumi K, Nakamura M, Morimoto Y. Synthesis of novel 5,6-dehydrokawain analogs as osteogenic inducers and their action mechanisms. Bioorg Med Chem Lett. 2017;27(11):2401-2406. doi:10.1016/j.bmcl.2017.04.017. View Source
